Boc-beta-iodo-Ala-OMe

Catalog No.
S682474
CAS No.
93267-04-0
M.F
C9H16INO4
M. Wt
329.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-beta-iodo-Ala-OMe

CAS Number

93267-04-0

Product Name

Boc-beta-iodo-Ala-OMe

IUPAC Name

methyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Molecular Formula

C9H16INO4

Molecular Weight

329.13 g/mol

InChI

InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1

InChI Key

UGZBFCCHLUWCQI-LURJTMIESA-N

SMILES

CC(C)(C)OC(=O)NC(CI)C(=O)OC

Synonyms

93267-04-0;Boc-3-iodo-L-alaninemethylester;Boc-beta-iodo-Ala-OMe;(R)-Methyl2-((tert-butoxycarbonyl)amino)-3-iodopropanoate;N-(tert-Butoxycarbonyl)-3-iodo-L-alaninemethylester;L-N-Boc-3-iodoalaninemethylester;N-boc-3-iodo-L-alaninemethylester;(R)-methyl2-(tert-butoxycarbonylamino)-3-iodopropanoate;N-Boc-3-Iodoalaninemethylester;889670-02-4;Boc-?-iodo-Ala-Ome;METHYL(2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-IODOPROPANOATE;PubChem5707;Boc--iodo-Ala-OMe;3-Iodo-L-alaninemethylester,N-BOCprotected;Boc-Ala(3-I)-OMe;Boc-3-Iodo-L-Ala-OMe;Boc-ß-iodo-Ala-OMe;C9H16INO4;15126_ALDRICH;(R)-Boc-|A-Iodo-Ala-OMe;426024_ALDRICH;ARK083;BOC-L-ALA(3-I)-OME

Canonical SMILES

CC(C)(C)OC(=O)NC(CI)C(=O)OC

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CI)C(=O)OC

Peptide Synthesis:

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is a valuable building block for the synthesis of peptides containing 3-iodinated L-alanine. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective modification and coupling with other amino acids during peptide chain assembly. The iodine atom strategically placed on the third carbon can serve as a versatile handle for further functionalization through various chemical reactions.

Protein Labeling and Visualization:

The iodine atom in (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate can be used for labeling proteins with high sensitivity due to its radioisotope (iodine-125) availability. This allows researchers to study protein-protein interactions, protein localization within cells, and protein dynamics []. Additionally, the Boc protecting group can be selectively removed under mild conditions, enabling further modifications or conjugation with other biomolecules for visualization purposes.

Boc-beta-iodo-Ala-OMe, also known as N-tert-butoxycarbonyl-beta-iodoalanine methyl ester, is a synthetic compound with the chemical formula C₉H₁₆INO₄ and a molecular weight of 329.13 g/mol. It is characterized by the presence of a beta-iodo substituent on the alanine structure, which enhances its reactivity in various

  • Peptide Bond Formation: The compound can react with other amino acids or peptide fragments to form peptide bonds, making it valuable in the synthesis of peptides.
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at the beta position of alanine .
  • Nucleophilic Substitution: The iodine atom on the beta carbon can be replaced by nucleophiles, facilitating further functionalization of the molecule.

Boc-beta-iodo-Ala-OMe has been studied for its potential biological activities, particularly in relation to its structural analogs in medicinal chemistry. While specific biological activity data for Boc-beta-iodo-Ala-OMe itself is limited, compounds with similar structures have been investigated for their interactions with opioid receptors and other biological targets. These studies suggest that modifications at the beta position can influence receptor binding and activity, potentially leading to new therapeutic agents .

The synthesis of Boc-beta-iodo-Ala-OMe typically involves several steps:

  • Protection of Alanine: The amino group of alanine is protected using a tert-butoxycarbonyl group.
  • Iodination: The beta position is iodinated using iodine or an iodine source under controlled conditions.
  • Methyl Ester Formation: The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.

Various literature methods detail these steps, often employing palladium catalysts for efficient iodination and coupling reactions .

Boc-beta-iodo-Ala-OMe finds applications primarily in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides with specific sequences and functionalities.
  • Medicinal Chemistry: Its derivatives may be explored for developing novel drugs targeting specific biological pathways.
  • Chemical Biology: Used in studies investigating protein interactions and modifications.

Interaction studies involving Boc-beta-iodo-Ala-OMe often focus on its derivatives or related compounds. Research indicates that modifications at the beta position can significantly affect binding affinities to various receptors, including opioid receptors. These studies provide insights into how structural changes influence pharmacological properties and therapeutic potential .

Boc-beta-iodo-Ala-OMe shares structural similarities with several other compounds, notably:

Compound NameCAS NumberKey Features
Boc-alpha-Iodo-Alanine170848-34-7Iodine at alpha position; different reactivity
Boc-beta-Iodo-D-Alanine93267-04-0D-enantiomer; potential differences in biological activity
Boc-Glycine15250-96-7Simpler structure; lacks iodine substitution

Uniqueness

Boc-beta-iodo-Ala-OMe is unique due to its specific beta-position iodination, which enhances its utility in cross-coupling reactions and peptide synthesis compared to other similar compounds that may lack this feature or possess different substituents. This structural characteristic allows for tailored modifications that can lead to diverse biological activities and applications in drug development.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Boc-3-Iodo-L-alanine methyl ester
Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate

Dates

Modify: 2023-08-15
Yang et al. Photo-lysine captures proteins that bind lysine post-translational modifications. Nature Chemical Biology, doi: 10.1038/nchembio.1990, published online 21 December 2015 http://www.nature.com/naturechemicalbiology

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